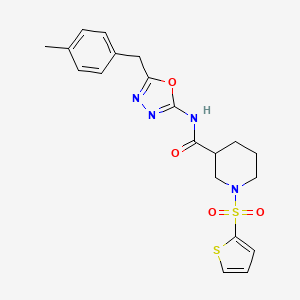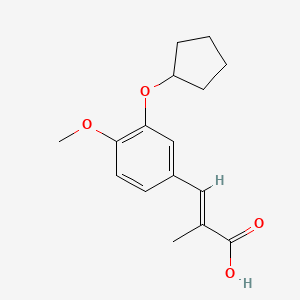
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid, also known as CPMMAA, is an organic compound with a unique chemical structure. It has a wide variety of applications in scientific research and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of derivatives related to (E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid have been extensively studied. For example, the crystal structure, synthesis, and biological activity of various ether and ester derivatives of trans-ferulic acid, which share a common structural motif with the compound , have been determined through spectroscopic and X-ray diffraction studies. These compounds exhibit properties such as scavenging free-radical and antioxidant activity, alongside cytotoxic effects on tumor cell lines, suggesting potential applications in medicinal chemistry and drug design (Obregón-Mendoza et al., 2018).
Organic Sensitizers for Solar Cell Applications
Research into the molecular engineering of organic sensitizers for solar cell applications has led to the development of novel compounds with donor, electron-conducting, and anchoring groups. These engineered molecules, when anchored onto TiO2 film, demonstrate high incident photon to current conversion efficiency. This implies that derivatives of this compound could serve as potential candidates for organic sensitizers, enhancing the efficiency of solar cells (Kim et al., 2006).
Antifungal and Pesticide Applications
Synthesis and application studies have also ventured into the realm of fungicides and pesticides. For instance, the synthesis of carbon-14 labeled pyraoxystrobin, a novel fungicide, from related chemical structures shows the potential for developing new antifungal agents. This research offers insight into the metabolism, toxicology, and environmental impact of such compounds, suggesting their usefulness in agricultural sciences (Liu et al., 2011).
Corrosion Inhibition
Another application area is in corrosion inhibition, where acrylamide derivatives have been studied for their effectiveness in protecting metals in acidic environments. Research on synthetic acrylamide derivatives, which share functional groups with this compound, has shown significant inhibition of copper corrosion in nitric acid solutions. These findings open avenues for using such compounds in the development of new corrosion inhibitors for industrial applications (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-11(16(17)18)9-12-7-8-14(19-2)15(10-12)20-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,17,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCIJDQYXIRRL-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC2CCCC2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

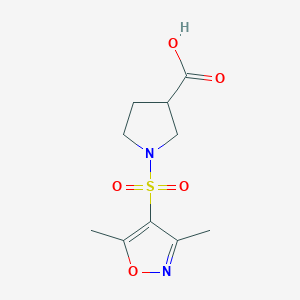
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)
![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

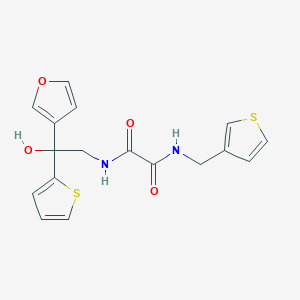
![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
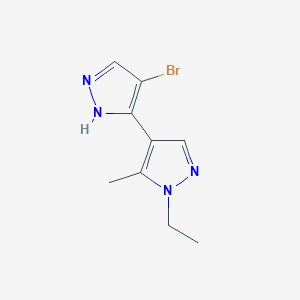
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)
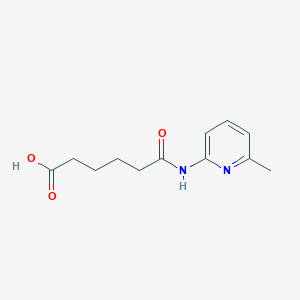

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
